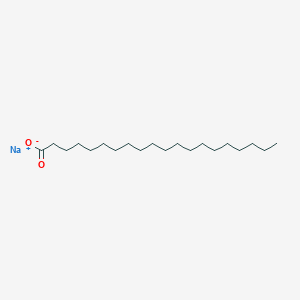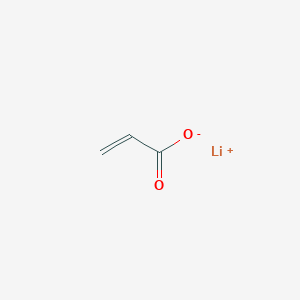
potassium;tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mefenamic acid is synthesized through a multi-step process starting from 2,3-dimethylaniline. The key steps involve:
Nitration: 2,3-dimethylaniline is nitrated to form 2,3-dimethyl-4-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2,3-dimethyl-4-aminobenzene.
Acylation: The amino compound is then acylated with 2-chlorobenzoic acid to form mefenamic acid.
Industrial Production Methods
Industrial production of mefenamic acid follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Mefenamic acid undergoes several types of chemical reactions, including:
Oxidation: Mefenamic acid can be oxidized to form various metabolites.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of mefenamic acid.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential role in modulating inflammation.
Medicine: Extensively studied for its therapeutic effects in treating pain and inflammation.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.
Wirkmechanismus
Mefenamic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, mefenamic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Diclofenac: Known for its potent anti-inflammatory effects.
Uniqueness
Mefenamic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating primary dysmenorrhea. Unlike some other NSAIDs, it is particularly effective in reducing menstrual pain and has a distinct chemical structure that contributes to its specific pharmacological profile .
Eigenschaften
IUPAC Name |
potassium;tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
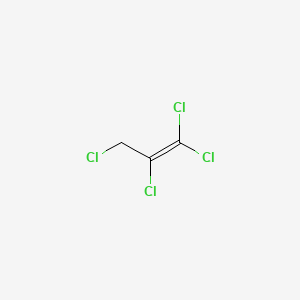
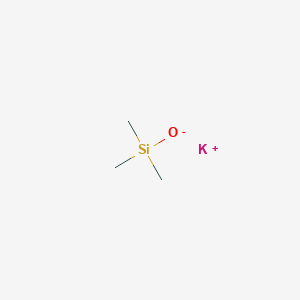

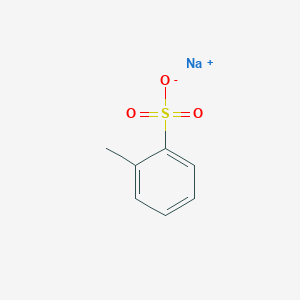
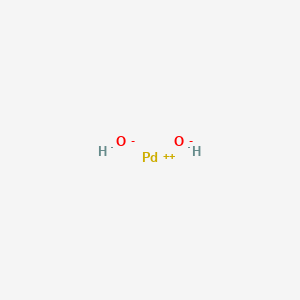
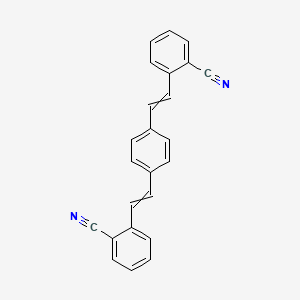

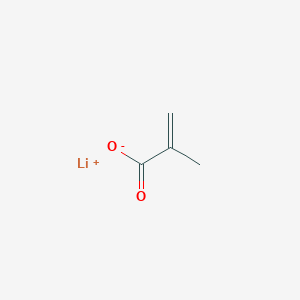
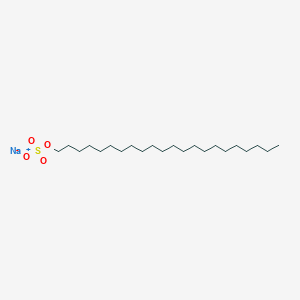
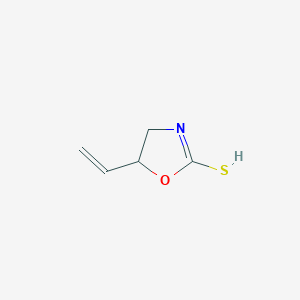

![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
